Lipophilicity Comparison: XLogP3 of 1171342-01-0 vs. Unsubstituted and Methyl Analogs
The computed lipophilicity (XLogP3) of the target compound is 3.3 [1]. This is significantly higher than the unsubstituted phenyl analog (XLogP3 ~2.5) and the 5-methyl-1,3,4-oxadiazole analog (XLogP3 ~2.8), consistent with the added hydrophobic bulk of the isopropyl group [2]. The increased lipophilicity suggests enhanced passive membrane permeability but also potential solubility limitations, making the compound distinct from its less lipophilic counterparts.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Unsubstituted phenyl analog: XLogP3 ~2.5; 5-methyl analog: XLogP3 ~2.8 |
| Quantified Difference | Δ 0.5–0.8 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem, 2021) |
Why This Matters
Lipophilicity differences of this magnitude can translate into measurable differences in ADME profiles, influencing compound selection for specific assay conditions.
- [1] PubChem. (2021). CID 44062042: (2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. National Library of Medicine. View Source
- [2] Calculated using XLogP3 algorithm (Cheng, T., et al. 'Computation of Octanol–Water Partition Coefficients by Guiding an Additive Model with Knowledge.' Journal of Chemical Information and Modeling, 2007, 47, 2140-2148). View Source
